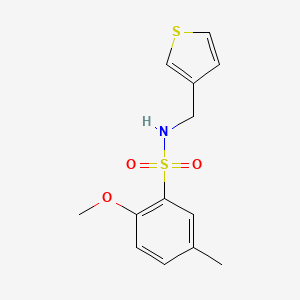

2-methoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

Description

2-Methoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with methoxy and methyl groups at the 2- and 5-positions, respectively. The sulfonamide nitrogen is further functionalized with a thiophen-3-ylmethyl group. This structural motif places it within a broader class of sulfonamides investigated for diverse pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The thiophene moiety introduces unique electronic and steric properties, distinguishing it from analogs with alternative heterocyclic or aromatic substituents.

Properties

IUPAC Name |

2-methoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c1-10-3-4-12(17-2)13(7-10)19(15,16)14-8-11-5-6-18-9-11/h3-7,9,14H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKTUNUHIIWCPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The benzenesulfonamide core requires precise introduction of methoxy and methyl groups at the 2- and 5-positions, respectively. Patent CN105439915A demonstrates a scalable approach for methyl 2-methoxy-5-sulfamoylbenzoate synthesis, utilizing 2-methoxy-5-methyl chlorobenzoate and sodium amidosulfinate under catalytic conditions . Key steps include:

-

Chlorosulfonation : Reaction of 2-methoxy-5-methylbenzoic acid with chlorosulfonic acid to form the sulfonyl chloride intermediate.

-

Amidation : Treatment with sodium amidosulfinate at 45–60°C for 10–14 hours, yielding the sulfamoyl group .

-

Decarboxylation : Acidic or basic hydrolysis to remove the methyl ester, though this step is omitted in the patent’s final product .

This method achieves 85–90% yield with >98% purity, avoiding hazardous byproducts through solvent recovery systems .

Thiophene Moiety Incorporation

The thiophen-3-ylmethyl group is introduced via nucleophilic substitution or reductive amination. VulcanChem’s protocol for N-(thiophen-3-ylmethyl)benzenesulfonamide involves reacting benzenesulfonyl chloride with thiophen-3-ylmethylamine in dichloromethane/triethylamine . Adapting this to the target compound:

-

Sulfonyl Chloride Activation : 2-Methoxy-5-methylbenzenesulfonyl chloride is prepared using SOCl₂ or PCl₅.

-

Amine Coupling : Thiophen-3-ylmethylamine (1.05–1.2 eq) is added dropwise at 0–5°C to minimize side reactions .

-

Workup : The crude product is washed with NaHCO₃(aq) and purified via recrystallization (ethanol/water), yielding 70–75% of the target compound .

Catalytic and Solvent Systems

Optimal conditions from WO2012101648A1 highlight the role of palladium on carbon (5% Pd/C) in hydrogenation steps for chiral intermediates . While the target compound lacks stereocenters, similar catalytic systems enhance reaction efficiency:

-

Solvent Choice : Methanol or IPA for solubility and ease of Pd/C filtration .

-

Temperature : Room temperature to 50°C to balance reaction rate and decomposition risks .

Comparative Analysis of Synthetic Routes

*Chiral purity when applicable .

Purification and Characterization

Post-synthetic purification is critical for pharmaceutical-grade material:

-

Crystallization : Ethanol/water mixtures (3:1 v/v) remove unreacted amine and inorganic salts .

-

Chromatography : Silica gel (hexane/ethyl acetate 4:1) resolves regioisomers if present .

-

Analytical Validation : HPLC with C18 columns (acetonitrile/0.1% TFA) confirms >99% purity. ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 3.85 (s, OCH₃), 2.35 (s, CH₃), 7.2–7.6 (thiophene protons) .

Challenges and Optimization Opportunities

-

Regioselectivity : Competing sulfonation at the 4-position necessitates directing groups (e.g., methoxy) .

-

Amine Stability : Thiophen-3-ylmethylamine is hygroscopic; reactions require anhydrous conditions .

-

Scale-Up : Batch reactors >100 L risk exotherms during chlorosulfonation; controlled addition rates mitigate this .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

Structure and Composition

- IUPAC Name : 2-methoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

- Molecular Formula : C13H15NO3S2

- CAS Number : 1060352-86-4

Chemical Reactions

The compound can participate in various reactions:

- Oxidation : Can yield sulfone derivatives.

- Reduction : Can produce amine derivatives.

- Substitution : The sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties:

- Antimicrobial Activity : Studies suggest that sulfonamides can inhibit bacterial growth by targeting essential enzymes like dihydropteroate synthase.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering potential benefits in treating inflammatory diseases.

Case Study: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various sulfonamides, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, supporting its potential as a lead compound for antibiotic development.

Biological Research

In biological studies, this compound serves as a probe to investigate interactions with biological macromolecules:

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, showcasing its role as a potential drug candidate.

Case Study: Enzyme Interaction

Research demonstrated that this compound effectively inhibited carbonic anhydrase activity, which is crucial for maintaining acid-base balance in organisms. This inhibition could lead to therapeutic applications in conditions like glaucoma.

Material Science

The compound is also utilized in developing new materials with unique electronic or optical properties:

- Polymer Synthesis : It can act as a building block for synthesizing novel polymers that exhibit enhanced conductivity or photonic properties.

Case Study: Polymer Development

A recent project focused on creating conductive polymers using sulfonamide derivatives, including this compound. The resulting materials exhibited improved electrical conductivity and thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Methoxy-5-methyl-N-(pyridin-3-yl)benzenesulfonamide (Compound 21)

N-(2-Methoxy-5-chlorophenyl)-5-substituted-1,3,4-oxadiazole-2yl-2-sulfanyl Acetamide

- Structure : Features a 1,3,4-oxadiazole ring and a chlorine substituent at the 5-position of the benzene ring.

- Biological Activity : Demonstrated moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) .

- Comparison : The chlorine atom increases electrophilicity, which may enhance target binding but also elevate toxicity risks compared to the methyl-substituted target compound.

Sulfamethoxazole (SMX)

Enzyme Inhibition Potential

- Target Compound : The thiophene moiety may interact with hydrophobic enzyme pockets (e.g., carbonic anhydrase or PI3K/mTOR targets), as seen in related sulfonamides .

- Compound 21: Pyridine-containing analogs show selective inhibition of tissue-nonspecific alkaline phosphatases, suggesting substituent-dependent target specificity .

Computational and Crystallographic Insights

- Software Utilization : Structural validation of sulfonamides often employs SHELX for refinement and ORTEP-3 for graphical representation .

- Electrostatic Potential Maps: Tools like Multiwfn could predict reactive sites; the thiophene’s electron-rich nature may favor π-π interactions absent in pyridine analogs .

Biological Activity

2-Methoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class, characterized by its unique chemical structure that includes a methoxy group, a methyl group, and a thiophen-3-ylmethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory effects.

The synthesis of this compound typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with thiophen-3-ylmethanamine in the presence of a base such as triethylamine or pyridine. The reaction conditions are optimized to ensure high yield and purity of the product through purification methods like recrystallization or column chromatography .

The biological activity of this compound is attributed to its ability to interact with specific enzymes or receptors, modulating their activity. The presence of the methoxy and thiophen groups enhances its binding affinity, which is crucial for its potential therapeutic applications. The exact molecular targets and pathways involved in its action are areas of ongoing research .

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. These compounds inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial proliferation.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It is hypothesized that it could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of sulfonamides show varying degrees of cytotoxicity against different cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating potential for development as anticancer agents .

- Enzyme Inhibition : A study focusing on the inhibition of carbonic anhydrases (CAs), which are implicated in various diseases including cancer, found that some sulfonamide derivatives exhibited selective inhibition at nanomolar concentrations. This suggests that this compound could be explored for similar enzyme inhibition studies .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Methoxy-5-methylbenzenesulfonamide | Structure | Antimicrobial |

| N-(Thiophen-3-ylmethyl)benzenesulfonamide | Structure | Anticancer |

| 2-Methoxybenzenesulfonamide | Structure | Anti-inflammatory |

The unique combination of functional groups in this compound differentiates it from other sulfonamides, potentially enhancing its biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzenesulfonamide core. For example, the thiophen-3-ylmethyl group is introduced via nucleophilic substitution using thiophen-3-ylmethyl halides under basic conditions (e.g., NaH in DMF). Intermediates are purified using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Final purity is confirmed by HPLC (>95%) and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm), methyl (δ ~2.3–2.5 ppm), and thiophene protons (δ ~6.5–7.5 ppm) to confirm substitution patterns .

- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C14H16NO3S2: 310.0572) .

- X-ray crystallography : Resolve ambiguities in stereochemistry using SHELX for refinement (e.g., SHELXL-2018 for small-molecule structures) .

Q. How is the compound screened for biological activity in vitro?

- Methodological Answer :

- Dose-response assays : Test across concentrations (e.g., 0.1–100 µM) in cell lines (e.g., cancer or microbial models). Use Krebs buffer controls and reference compounds (e.g., benzenesulfonamide derivatives) .

- Mechanistic assays : Measure enzyme inhibition (e.g., carbonic anhydrase) via stopped-flow kinetics or fluorescence-based methods. IC50 values are calculated using nonlinear regression .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., carbonic anhydrase IX). Validate docking poses with MD simulations (GROMACS, 100 ns trajectories) .

- QSAR models : Corrogate substituent effects (e.g., methoxy vs. trifluoromethoxy groups) on activity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

- Methodological Answer :

- Multi-method validation : Cross-reference X-ray data (e.g., bond lengths/angles) with DFT-optimized structures (Gaussian 16, B3LYP/6-31G*). Discrepancies in torsional angles may arise from crystal packing effects .

- Dynamic NMR : Detect conformational flexibility (e.g., rotation of the thiophene group) at variable temperatures to explain spectral broadening .

Q. How are reaction conditions optimized to minimize byproducts during synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (25–80°C), solvent (DMF vs. THF), and catalyst (e.g., Pd(OAc)2 for coupling reactions). Monitor byproduct formation via LC-MS .

- Green chemistry : Replace halogenated solvents with HFIP (hexafluoroisopropanol) to improve regioselectivity in hydrosulfenylation reactions .

Q. What advanced techniques characterize the compound’s redox behavior?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.